4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
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Overview
Description
4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols.
Introduction of the Sulfanylidene Group: The sulfanylidene group is introduced through a thiolation reaction, where a thiol group is added to the quinazolinone core.
Attachment of the Benzamide Moiety: The final step involves the coupling of the quinazolinone derivative with N-[2-(4-sulfamoylphenyl)ethyl]benzamide under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazolinone derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydroquinazolinone derivatives.
Scientific Research Applications
4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit enzymes involved in DNA replication or repair, leading to cell death in cancer cells.
Pathways Involved: It can modulate signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
4(3H)-quinazolinone: A simpler analog with broad applications including antimalarial, antitumor, and anticonvulsant activities.
2-phenyl-pyrido[2,3-d]pyrimidin-4(3H)-one: Another quinazolinone derivative with potential therapeutic applications.
Uniqueness
4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is unique due to its combined structural features, which confer distinct biological activities and potential applications. Its sulfanylidene group and benzamide moiety contribute to its enhanced stability and specificity in targeting molecular pathways.
Properties
Molecular Formula |
C23H20N4O4S2 |
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Molecular Weight |
480.6 g/mol |
IUPAC Name |
4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide |
InChI |
InChI=1S/C23H20N4O4S2/c24-33(30,31)18-11-5-15(6-12-18)13-14-25-21(28)16-7-9-17(10-8-16)27-22(29)19-3-1-2-4-20(19)26-23(27)32/h1-12H,13-14H2,(H,25,28)(H,26,32)(H2,24,30,31) |
InChI Key |
IZHORACWSZDXRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
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